Boronsäureester

Boronic acid esters are a class of compounds derived from boronic acids through esterification, often featuring one or more -O- linkages between the boron atom and the organic group. These esters are widely used in various chemical applications due to their unique reactivity and stability. They serve as key intermediates in synthetic chemistry, enabling the development of efficient reaction pathways for the synthesis of complex molecules. Notably, boronic acid esters play crucial roles in areas such as pharmaceuticals, where they facilitate the construction of biologically active compounds through Suzuki coupling reactions. Additionally, these esters are employed in organic synthesis and materials science, contributing to advancements in polymer chemistry and nanotechnology. Their versatile nature makes them indispensable tools for chemists aiming to explore novel synthetic methodologies and create innovative products.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

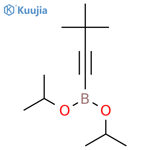

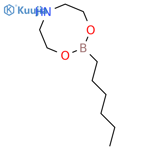

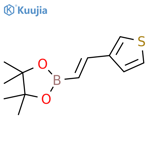

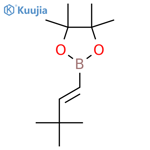

|

(2-tert-Butyl-1-ethynyl)diisopropoxyborane | 121021-24-7 | C12H23BO2 |

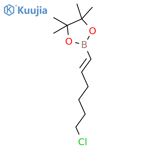

|

1,3,2-Dioxaborolane,2-[(1E)-6-chloro-1-hexen-1-yl]-4,4,5,5-tetramethyl- | 197313-32-9 | C12H22BClO2 |

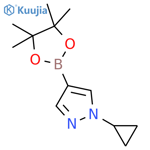

|

1-cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1151802-22-0 | C12H19BN2O2 |

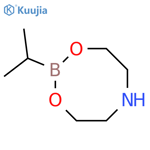

|

2-Propan-2-yl-1,3,6,2-dioxazaborocane | 119246-82-1 | C7H16BNO2 |

|

2-Hexyl-1,3,6,2-dioxazaborocane | 96472-47-8 | C10H22BNO2 |

|

2,2-Dimethylethenylboronic acid pinacol ester | 126689-00-7 | C10H19BO2 |

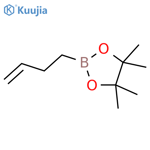

|

But-1-ene-4-boronic acid pinacol ester | 331958-92-0 | C10H19BO2 |

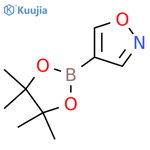

|

4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | 928664-98-6 | C9H14BNO3 |

|

(E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane | 736987-75-0 | C12H17BO2S |

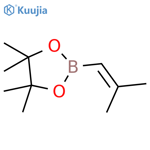

|

2-t-Butyl-E-vinylboronic acid, pinacol ester | 154820-99-2 | C12H23BO2 |

Verwandte Literatur

-

Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316

-

3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

Empfohlene Lieferanten

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

atkchemicaFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte